

An In-depth Technical Guide to 3-Heptanol (C₇H₁₆O)

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Compound of Interest

Compound Name: 3-Heptanol

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This technical guide provides a comprehensive overview of **3-Heptanol**, a secondary alcohol with significant applications in chemical synthesis and research. This document details its chemical and physical properties, synthesis protocols, and its role as a versatile building block in the development of novel chemical entities.

Core Properties of 3-Heptanol

3-Heptanol, also known as ethyl n-butyl carbinol, is an organic compound with the chemical formula C₇H₁₆O.^{[1][2]} It is a secondary alcohol where the hydroxyl group is attached to the third carbon atom of a heptane chain.^[2] This structure imparts specific solubility and reactivity characteristics that are leveraged in various scientific applications. Heptan-3-ol is recognized as a plant metabolite and is a biotransformation product of n-heptane.^[2]

The fundamental physicochemical properties of **3-Heptanol** are summarized in the table below for quick reference and comparison.

Property	Value	Units	Source(s)
Molecular Formula	C ₇ H ₁₆ O	-	[1][2][3]
Molecular Weight	116.20	g/mol	[2]
IUPAC Name	Heptan-3-ol	-	[2]
CAS Number	589-82-2	-	[1]
Density	0.818	g/mL at 25 °C	[4]
Boiling Point	156.7	°C at 760 mmHg	[3]
Melting Point	-70	°C	[4]
Flash Point	54.4	°C	[3]
Water Solubility	3.984	g/L at 25 °C	[4]
LogP (Octanol/Water)	2.29	-	[3][4]
Refractive Index	1.421	n ₂₀ /D	[4]

Synthesis of 3-Heptanol: Experimental Protocol

3-Heptanol can be effectively synthesized through the catalytic hydrogenation of 3-heptanone (ethyl n-butyl ketone).[4] A common and reliable method for this transformation involves the use of a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Objective: To synthesize **3-Heptanol** by the reduction of 3-Heptanone.

Materials:

- 3-Heptanone (1-equivalent)
- Methanol (or Ethanol)
- Sodium borohydride (NaBH₄, 1.1 equivalents)
- Deionized water

- 1 M Hydrochloric acid (HCl)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

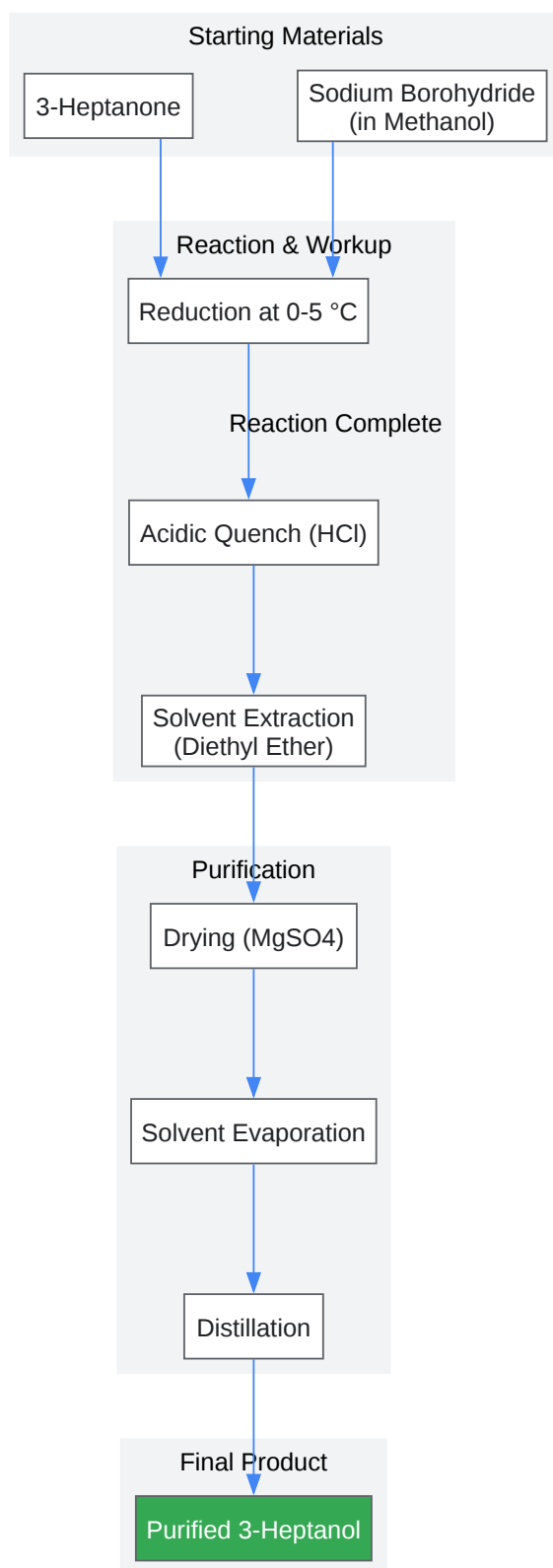
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-heptanone in methanol. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
- **Addition of Reducing Agent:** Slowly add sodium borohydride to the cooled solution in small portions. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
- **Reaction Progression:** After the complete addition of NaBH_4 , allow the mixture to stir in the ice bath for an additional 30 minutes, followed by stirring at room temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH_4 and decompose the borate ester complex. Continue addition until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate and

collect the organic layer. Perform two additional extractions of the aqueous layer with diethyl ether to maximize product recovery.

- **Washing and Drying:** Combine the organic extracts and wash them sequentially with deionized water and then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal and Purification:** Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting crude **3-Heptanol** can be purified further by distillation under reduced pressure to yield the final product.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Heptanol** from 3-Heptanone.



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Caption: Workflow for the synthesis of **3-Heptanol** via reduction of 3-Heptanone.

Applications in Research and Drug Development

The utility of **3-Heptanol** in a professional research context is multifaceted, extending from its role as a solvent to its use as a key synthetic intermediate.

- **Synthetic Building Block:** **3-Heptanol** serves as a precursor in the synthesis of more complex molecules. It has been utilized as a building block for creating derivatives of cyclohexanecarboxylic acid and 4-(3-adamantan-1-yl-ureido)-butyric acid, which have been investigated as inhibitors of soluble epoxide hydrolase (sEH).[4] It is also used to prepare substituted pyrimidine derivatives designed to target the C1 domain of protein kinase C α (PKC α), demonstrating its relevance in designing targeted therapeutic agents.[4]
- **Specialty Solvent:** Due to its specific polarity and structure, **3-Heptanol** can be employed as a solvent to create nonpolar microenvironments around nanomaterials, such as single-walled carbon nanotubes, for studying their photophysical properties.[4]
- **Flavor and Fragrance Industry:** **3-Heptanol** is approved for use as a flavoring agent in food products.[2][4] It is characterized by a powerful, herbaceous odor.[4]

The role of alcohols is critical in drug discovery for modulating properties like lipophilicity and solubility. While **3-Heptanol** is a secondary alcohol, the broader class of alcohols is frequently used by medicinal chemists to optimize the pharmacokinetic profiles of drug candidates.[5] The use of high-purity chemical reagents like **3-Heptanol** is essential to ensure the efficacy, safety, and reproducibility of these synthetic processes in drug development.[6]

Safety and Handling

3-Heptanol is classified as a flammable liquid and vapor and is harmful if swallowed.[7][8]

Adherence to standard laboratory safety protocols is mandatory when handling this chemical.

- **GHS Classification:** Flammable liquids (Category 3), Acute oral toxicity (Category 4).[7]
- **Handling:** Use in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground and bond containers when transferring material and use non-sparking tools.[7][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]
- First Aid: In case of skin contact, rinse with water.[8] If ingested, rinse the mouth and seek medical attention.[7][8] If inhaled, move to fresh air.[8] In case of eye contact, rinse immediately with plenty of water.[7]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before use.[7][8]

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